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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B3061737

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for
CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase
(ALK). The information presented is collated from publicly available scientific literature and is
intended to serve as a resource for researchers and professionals in the field of oncology and
drug development.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively
activated through genetic alterations such as chromosomal translocations, gene amplification,
or point mutations, acts as a key oncogenic driver in several human cancers.[1][2] These
cancers include anaplastic large-cell ymphoma (ALCL), non-small cell lung cancer (NSCLC),
and neuroblastoma.[1][2] The identification of ALK as a therapeutic target has led to the
development of small molecule inhibitors aimed at blocking its kinase activity. CEP-28122, a
diaminopyrimidine derivative, emerged from these efforts as a highly potent and selective ALK
inhibitor with promising preclinical antitumor activity.[1]

Mechanism of Action

CEP-28122 exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. In
preclinical studies, it has been shown to be a potent inhibitor of recombinant ALK activity and to
suppress the autophosphorylation of ALK in cellular assays.[1][2] This inhibition of ALK
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phosphorylation blocks downstream signaling pathways that are crucial for the proliferation and
survival of ALK-driven cancer cells.[1]

Signaling Pathways Affected by CEP-28122

The constitutive activation of ALK fusion proteins, such as Nucleophosmin (NPM)-ALK in ALCL
and Echinoderm microtubule-associated protein-like 4 (EML4)-ALK in NSCLC, leads to the
aberrant activation of several downstream signaling cascades. CEP-28122 has been shown to
inhibit the phosphorylation of ALK, thereby blocking these critical pathways.
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Quantitative Data
In Vitro Potency

CEP-28122 has demonstrated high potency against recombinant ALK and in cellular assays
involving ALK-positive cancer cell lines.
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Target Assay Type IC50 (nM) Cell Line(s) Reference
Recombinant )
Kinase Assay 1.9 N/A [1]
ALK
Cellular Karpas-299,
NPM-ALK _ ~20 [1]
Phosphorylation Sup-M2
Cellular
EML4-ALK _ ~30 NCI-H2228 [1]
Phosphorylation
ALK (mutant
Cellular Growth 30-100 SH-SY5Y [1]
F1174L)
ALK (mutant
Cellular Growth 30-100 NB-1643 [1]

R1275Q)

In Vivo Efficacy

Oral administration of CEP-28122 has shown significant, dose-dependent antitumor activity in

mouse xenograft models of ALK-positive human cancers.

Tumor Model

Dosing Regimen

Outcome

Reference

Sup-M2 (ALCL)

30 mg/kg, twice daily

Tumor regression

[1]

Sup-M2 (ALCL)

55 mg/kg, twice daily
for 4 weeks

Sustained tumor
regression (>60 days

post-treatment)

[1](2]

NCI-H2228 (NSCLC)

30 mg/kg, twice daily

Tumor regression

[1]

NCI-H3122 (NSCLC)

55 mg/kg, twice daily

Tumor stasis and

partial regression

[1]

Primary human ALCL

100 mg/kg, twice daily
for 2 weeks

Sustained tumor
regression (>60 days

post-treatment)

[1](2]

Experimental Protocols
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While the full, detailed experimental protocols for the preclinical evaluation of CEP-28122 are
not publicly available, the following sections describe representative methodologies for the key
experiments cited in the literature.

In Vitro ALK Kinase Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic
activity of recombinant ALK.

Materials:

Recombinant human ALK enzyme

o ATP (Adenosine triphosphate)

e Poly-Glu-Tyr (4:1) synthetic peptide substrate

o Europium-labeled anti-phosphotyrosine antibody

¢ Allophycocyanin (APC)-labeled streptavidin

o Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

o CEP-28122 (or other test compounds) dissolved in DMSO

384-well assay plates

Procedure:

Prepare serial dilutions of CEP-28122 in DMSO and add to the assay plate.

Add the recombinant ALK enzyme to each well and incubate to allow for compound binding.

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated poly-Glu-Tyr
substrate.

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
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o Stop the reaction by adding a solution containing EDTA.

o Add the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin to
detect the phosphorylated substrate.

 Incubate to allow for antibody binding.
e Read the plate on a TR-FRET-compatible plate reader.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value using non-linear regression analysis.

Cellular ALK Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit ALK autophosphorylation within a
cellular context.

Materials:

o ALK-positive cancer cell lines (e.g., Sup-M2, NCI-H2228)

e Cell culture medium and supplements

o CEP-28122 (or other test compounds) dissolved in DMSO

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

e PVDF membrane and transfer system

o Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK

o HRP-conjugated secondary antibody

o Chemiluminescent substrate and imaging system
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Procedure:

Seed ALK-positive cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of CEP-28122 for a specified time (e.g., 2-4
hours).

Lyse the cells and collect the protein lysates.

Determine the protein concentration of each lysate using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with the primary anti-phospho-ALK antibody overnight.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate.

Strip the membrane and re-probe with an anti-total-ALK antibody to confirm equal protein
loading.

Quantify the band intensities to determine the extent of ALK phosphorylation inhibition.

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

ALK-positive and ALK-negative cancer cell lines

Cell culture medium and supplements

CEP-28122 (or other test compounds) dissolved in DMSO

96-well cell culture plates

MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
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» Microplate reader (absorbance or luminescence)
Procedure:
e Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

o Treat the cells with a range of concentrations of CEP-28122 for a prolonged period (e.g., 72
hours).

e For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for
formazan crystal formation. Solubilize the crystals with a solubilization buffer.

o For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a
luminescent signal proportional to the amount of ATP present.

» Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a microplate reader.

o Calculate the percentage of cell viability relative to untreated control cells and determine the
GI50/IC50 values.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Materials:

Immunocompromised mice (e.g., SCID or nude mice)

ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228)

Matrigel (optional, for subcutaneous injection)

CEP-28122 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:
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Subcutaneously implant ALK-positive cancer cells into the flanks of immunocompromised
mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
Randomize the mice into treatment and control groups.

Administer CEP-28122 orally at various doses and schedules (e.g., twice daily). The control
group receives the vehicle.

Measure the tumor volume with calipers at regular intervals.
Monitor the body weight and overall health of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
pharmacodynamic assessment of ALK phosphorylation).

Analyze the tumor growth data to determine the antitumor efficacy of the compound.
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(ALK-positive cell lines)
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Clinical Development Status

As of the latest available information, there are no registered clinical trials for CEP-28122 on
publicly accessible databases such as ClinicalTrials.gov. This suggests that the compound may
not have progressed to clinical development.

Conclusion

The preclinical data for CEP-28122 demonstrate that it is a highly potent and selective inhibitor
of ALK with significant antitumor activity in in vitro and in vivo models of ALK-driven cancers. Its
ability to induce sustained tumor regression in xenograft models highlights its potential as a
therapeutic agent. However, the lack of publicly available information on its clinical
development suggests that its progression to human trials may have been halted.
Nevertheless, the preclinical characterization of CEP-28122 provides valuable insights into the
therapeutic potential of targeting the ALK signaling pathway in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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